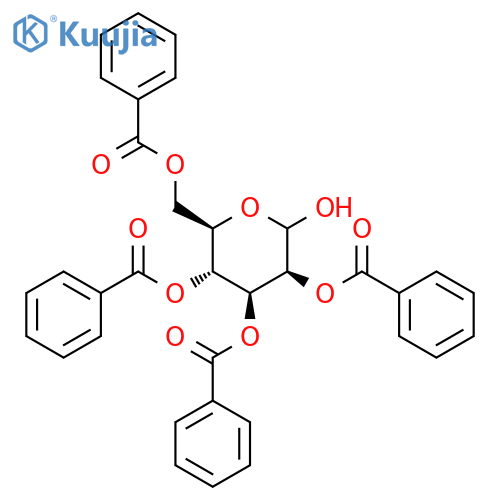

Cas no 113544-59-5 (2,3,4,6-Tetra-O-benzoyl-D-mannopyranose)

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose 化学的及び物理的性質

名前と識別子

-

- 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

- D-Mannose,2,3,4,6-tetrabenzoate

- 2,3,3,5,6,6-HEXAMETHYL-7-OXA-2,5-DIAZABICYCLO[2.2.1]HEPTANE

- 2,3,4,6-TERA-O-BENZOYL-D-MANNOPYRANOSE

- O-2,4-Dichlorphenyl-N-isopropylchlormethylphosphonamidothioat

- O2,O3,O4,O6-Tetrabenzoyl-D-mannose

- D-Mannose, 2,3,4,6-tetrabenzoate

- FCDYAJBVISGNLC-FUDYUEBSSA-N

- 2,3,4,6-Tetra-O-benzoylhexopyranose

- 2,3,4,6-tetra-O-benzoyl-mannopyranose

- D-Mannopyranose, 2,3,4,6-Tetrabenzoate

- 2-O,3-O,4-O,6-O-Tetrabenzoyl-D-mannopyranose

- 466T982

- (2R,3R,4S,5S)-2-(benzoyloxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate

- MFCD02683399

- D92575

- T2056

- 113544-59-5

- 93% (isomer mixture)

- SCHEMBL6219613

- 627466-98-2

- AKOS027320098

- DTXSID80921103

- [(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate

- W-203335

- (2R,3R,4S,5S)-2-((Benzoyloxy)methyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate

-

- MDL: MFCD02683399

- インチ: 1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1

- InChIKey: FCDYAJBVISGNLC-FUDYUEBSSA-N

- ほほえんだ: O1C([H])([C@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 596.16800

- どういたいしつりょう: 596.168

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 44

- 回転可能化学結合数: 13

- 複雑さ: 959

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 5.8

- トポロジー分子極性表面積: 135

じっけんとくせい

- 密度みつど: 1.316±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 179.0 to 185.0 deg-C

- ふってん: 744.2±60.0 °C at 760 mmHg

- フラッシュポイント: 237.8±26.4 °C

- 屈折率: -78 ° (C=1, CHCl3)

- ようかいど: Insuluble (3.5E-5 g/L) (25 ºC),

- PSA: 142.50000

- LogP: 4.08000

- じょうきあつ: 0.0±2.6 mmHg at 25°C

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- ちょぞうじょうけん:<0°C

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB250576-5 g |

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, 93%; . |

113544-59-5 | 93% | 5 g |

€455.80 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866839-200mg |

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose |

113544-59-5 | ≥93% | 200mg |

¥213.30 | 2022-09-28 | |

| TRC | T284293-10mg |

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose |

113544-59-5 | 10mg |

$ 50.00 | 2022-06-02 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2056-5G |

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose |

113544-59-5 | >93.0%(HPLC) | 5g |

¥1990.00 | 2024-04-18 | |

| Alichem | A119001729-5g |

2,3,4,6-tetra-o-benzoyl-D-mannopyranose |

113544-59-5 | 95% | 5g |

$400.00 | 2023-09-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866839-1g |

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose |

113544-59-5 | ≥93% | 1g |

¥536.40 | 2022-09-28 | |

| Chemenu | CM161398-1g |

2,3,4,6-tetra-o-benzoyl-D-mannopyranose |

113544-59-5 | 95% | 1g |

$84 | 2023-11-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2056-5g |

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose |

113544-59-5 | 93.0%(LC) | 5g |

¥2915.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2056-5g |

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose |

113544-59-5 | 93.0%(LC) | 5g |

¥2915.0 | 2023-09-01 | |

| eNovation Chemicals LLC | D757885-200mg |

D-Mannose, 2,3,4,6-tetrabenzoate |

113544-59-5 | 95% | 200mg |

$85 | 2025-02-21 |

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose 関連文献

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

4. Back matter

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

6. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

2,3,4,6-Tetra-O-benzoyl-D-mannopyranoseに関する追加情報

Introduction to 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS No. 113544-59-5)

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, identified by the Chemical Abstracts Service Number (CAS No.) 113544-59-5, is a well-studied derivative of D-mannose, widely utilized in the field of organic synthesis and glycoscience. This compound serves as a crucial intermediate in the construction of complex carbohydrate structures, particularly in the synthesis of glycoproteins, glycolipids, and other oligosaccharides. Its unique structure, characterized by the presence of four benzoyl groups at the 2, 3, 4, and 6 positions of the mannopyranose ring, enhances its stability and reactivity, making it an invaluable tool in both academic research and industrial applications.

The significance of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose lies in its role as a protecting group for hydroxyl moieties in carbohydrate chemistry. The benzoyl groups not only shield the reactive hydroxyl groups from unwanted side reactions but also facilitate selective modifications at other positions on the sugar ring. This property is particularly useful in multi-step syntheses where regioselectivity is paramount. The compound’s stability under various reaction conditions further underscores its utility in constructing intricate carbohydrate architectures.

In recent years, advancements in glycoscience have highlighted the importance of well-defined oligosaccharides in understanding biological processes. 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose has been employed in the synthesis of glycopeptides and glycosaminoglycans (GAGs), which are critical components of cell surface receptors and extracellular matrices. These structures play pivotal roles in cell signaling, immune responses, and pathogen recognition. The ability to precisely modify these carbohydrates has opened new avenues for therapeutic intervention.

Recent studies have demonstrated the utility of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose in developing novel carbohydrate-based vaccines and immunomodulators. For instance, synthetic oligosaccharides derived from this compound have shown promise in eliciting protective immune responses against certain pathogens. The benzoylated derivative allows for controlled introduction of additional functional groups, enabling fine-tuning of immunogenicity and adjuvancy properties. This approach aligns with the growing trend toward personalized medicine and targeted immunotherapies.

The pharmaceutical industry has also leveraged 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose in the development of enzyme inhibitors and carbohydrate-based drugs. By serving as a scaffold for designing molecules that mimic or interfere with natural carbohydrate-protein interactions, this compound has contributed to the discovery of new therapeutic agents. For example, certain benzoylated Mannose derivatives have been investigated for their potential anti-inflammatory and anti-cancer properties.

From a synthetic chemistry perspective, 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a versatile building block that enables the construction of diverse carbohydrate libraries. High-throughput screening methods combined with computational modeling have been employed to identify novel bioactive oligosaccharides derived from this precursor. Such efforts have led to the discovery of compounds with potential applications in drug discovery and diagnostics.

The role of CAS No. 113544-59-5 extends beyond academic research into industrial applications. The pharmaceutical and biotechnology sectors utilize this compound in large-scale syntheses required for drug development pipelines. Its high purity and reproducibility make it an ideal candidate for industrial processes where consistency is critical.

Future directions in the study of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose may include exploring its applications in biocatalysis and green chemistry initiatives. The development of enzymatic methods for modifying this compound could reduce reliance on traditional chemical synthesis routes, thereby minimizing environmental impact. Additionally, advances in chiral synthesis techniques may further enhance the availability and accessibility of this valuable intermediate.

In conclusion, 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (CAS No. 113544-59-5) remains a cornerstone in carbohydrate chemistry with far-reaching implications for medicine,biology,and materials science. Its unique structural features continue to inspire innovative research across multiple disciplines,underscoring its enduring importance as a scientific tool.

113544-59-5 (2,3,4,6-Tetra-O-benzoyl-D-mannopyranose) 関連製品

- 12738-64-6(sucrose benzoate)

- 9004-35-7(Cellulose acetate)

- 1803431-51-7(2-Bromo-5-chloro-6-cyano-3-(trifluoromethoxy)pyridine)

- 2418729-83-4(3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid)

- 1784330-66-0(Tert-Butyl 4-(Hydroxymethyl)-4-Methylazepane-1-Carboxylate)

- 2137538-11-3(5-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)

- 1496323-46-6(5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid)

- 1448050-10-9(N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide)

- 2229300-71-2(Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate)

- 1332300-80-7(3-(2-fluoro-5-methylphenoxy)azetidine)